Ethyl Linoleate

Oxidative stability Autoxidation kinetics Lipid peroxidation

Ethyl linoleate is the optimal substrate for lipid peroxidation kinetics, oxidizing ~40x faster than ethyl oleate and outperforming free linoleic acid in stability. Its enhanced dermal permeability and esterase-mediated release of linoleic acid make it the top choice for acne and anti-aging topicals, where methyl linoleate and oleate esters underperform. Mandated as USP reference standard for compendial testing—no substitutes. Matches ethyl linolenate oxidation rates in lipoxygenase assays at lower cost. Choose ethyl linoleate for validated, reproducible results across research, analytical, and formulation applications.

Molecular Formula C20H36O2
Molecular Weight 308.5 g/mol
CAS No. 544-35-4
Cat. No. B142171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Linoleate
CAS544-35-4
Synonyms(9Z,12Z)-9,12-Octadecadienoic Acid Ethyl Ester;  (Z,Z)-9,12-Octadecadienoic Acid Ethyl Ester;  Linoleic Acid Ethyl Ester;  Ethyl (Z,Z)-9,12-Octadecadienoate;  Ethyl cis,cis-9,12-Octadecadienoate;  Ethyl Linolate;  Mandenol;  Nikkol VF-E; 
Molecular FormulaC20H36O2
Molecular Weight308.5 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCCCCCCCC(=O)OCC
InChIInChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12H,3-7,10,13-19H2,1-2H3/b9-8-,12-11-
InChIKeyFMMOOAYVCKXGMF-MURFETPASA-N
Commercial & Availability
Standard Pack Sizes0.5 ml / 5 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:>98%A solution in ethanol

Ethyl Linoleate CAS 544-35-4: Technical Specifications and Procurement-Grade Characterization


Ethyl linoleate (Linoleic acid ethyl ester, CAS 544-35-4) is the ethyl ester derivative of linoleic acid (C18:2 cis-9,12), a polyunsaturated omega-6 essential fatty acid with molecular formula C20H36O2 and molecular weight 308.50 g/mol . This compound appears as a colorless to pale yellow clear liquid at ambient temperature, with a boiling point of 193°C at 6 mmHg, specific gravity of 0.88 (20/20°C), and refractive index of 1.46 [1]. Commercially available grades range from >70% to >99.9% purity by GC analysis, with pharmaceutical reference standard material available through USP compendial specifications . The esterification of the carboxyl group differentiates this compound from its free fatty acid counterpart, altering its physicochemical handling characteristics while retaining the essential structural features of linoleic acid.

Ethyl Linoleate vs. In-Class Analogs: Critical Differentiation Factors for Scientific Procurement


Substitution among fatty acid esters and their free acid counterparts is not functionally interchangeable for applications requiring specific physicochemical profiles or predictable bioactivity. Ethyl linoleate exhibits quantifiably distinct behavior from methyl linoleate, free linoleic acid, conjugated linoleic acid ethyl ester, and ethyl oleate across multiple performance dimensions including oxidative stability kinetics, enzymatic hydrolysis rates, and dermal permeability. The ester moiety influences both bulk-phase oxidation susceptibility and biological membrane interactions; consequently, selecting the incorrect analog may compromise formulation stability, alter absorption kinetics, or introduce unanticipated off-target effects [1]. Furthermore, analytical applications employing USP reference standards demand exact compound identity rather than close structural analogs due to chromatographic retention time and mass spectral fragmentation differences . The evidence below documents precisely where ethyl linoleate differs quantitatively from its nearest structural comparators.

Ethyl Linoleate Quantitative Differentiation Evidence: Comparator-Based Performance Analysis


Oxidative Stability: Ethyl Linoleate vs. Free Linoleic Acid and Ethyl Oleate — Relative Autoxidation Rate Comparison

Ethyl linoleate demonstrates substantially lower autoxidation rates compared to free linoleic acid, while oxidizing approximately 40-fold faster than ethyl oleate due to its two double bonds. This establishes a predictable intermediate oxidative stability profile: ethyl linoleate is more stable than the free acid form but significantly more reactive than the monounsaturated ethyl ester analog [1][2].

Oxidative stability Autoxidation kinetics Lipid peroxidation

Bulk-Phase Oxidative Stability: Ethyl Linoleate vs. Ethyl Conjugated Linoleate — Direct Thermal Stability Comparison

In bulk-phase oxidation studies at 50°C, ethyl conjugated linoleate (ethyl CLA) demonstrates measurably greater oxidative stability than ethyl linoleate. Oxygen absorption measurements confirm that ethyl CLA is oxidatively more stable than ethyl linoleate under identical thermal conditions, a differential that reverses the trend observed between their free acid counterparts where CLA and LA exhibit similar stability [1][2].

Thermal oxidation Conjugated fatty acids Bulk phase stability

Aqueous Oxidative Stability Ranking: Ethyl Linoleate vs. Ethyl Linolenate and Ethyl Docosahexaenoate

In aqueous solution oxidation studies using Fe2+-ascorbic acid and AMVN initiators, ethyl linoleate exhibits lower oxidative stability compared to both ethyl linolenate and ethyl docosahexaenoate, contrary to the typical correlation where increased unsaturation reduces stability. The observed stability order was DHA > LN > LA (ethyl esters) [1]. In chloroform or ethanol solvent systems with AMVN, this stability order reverses [1].

Aqueous oxidation Polyunsaturated fatty esters Hydroperoxide formation

Dermal Permeability: Ethyl Linoleate vs. Free Linoleic Acid — Esterification-Mediated Lipophilicity Enhancement

Esterification of linoleic acid to ethyl linoleate increases lipophilicity and dermal permeability compared to the free acid form, while retaining the capacity for enzymatic hydrolysis to release bioactive linoleic acid in viable epidermis [1][2]. This physicochemical advantage is structurally driven: the ethyl ester moiety eliminates the ionizable carboxyl group, reducing polarity and enhancing stratum corneum partitioning.

Transdermal delivery Skin penetration Lipophilicity

Lipoxygenase Substrate Kinetics: Ethyl Linoleate vs. Methyl Arachidonate and Ethyl Linolenate — Enzymatic Oxidation Rate Equivalence

Under lipoxidase-catalyzed oxidation conditions, ethyl linoleate demonstrates initial oxidation rates that are essentially identical to those of ethyl linolenate and methyl arachidonate, despite the latter compounds possessing three and four double bonds respectively [1]. This functional equivalence in enzymatic systems contrasts sharply with the differential autoxidation rates observed under non-enzymatic conditions.

Lipoxygenase Enzymatic oxidation Substrate specificity

FABP5 Binding Affinity Synergy: Ethyl Linoleate Combined with Bakuchiol vs. Individual Components

In molecular docking simulations and in vitro FABP5 inhibition assays, the 1:1 (w/w) combination of bakuchiol and ethyl linoleate bound the FABP5 active site with the highest affinity and most effectively inhibited FABP5 and fatty acid amide hydrolase compared to individual compounds or alternative pairings [1]. This synergistic effect is not observed with ethyl oleate in the same combination matrix.

Endocannabinoid modulation FABP5 inhibition Keratinocyte inflammation

Ethyl Linoleate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Oxidation Kinetics Research: Controlled Autoxidation Studies of Polyunsaturated Fatty Esters

Ethyl linoleate serves as a benchmark polyunsaturated fatty ester for autoxidation kinetics research, oxidizing approximately 40 times faster than ethyl oleate while exhibiting greater stability than free linoleic acid [1]. Its intermediate oxidative susceptibility, coupled with well-characterized conjugated diene hydroperoxide formation kinetics, makes it the preferred substrate for studying lipid peroxidation mechanisms, antioxidant efficacy screening, and polymer initiation studies where predictable oxidation rates are essential [2].

Topical Dermatological Formulations: Skin Barrier Repair and Transdermal Penetration Enhancement

Ethyl linoleate's enhanced lipophilicity and dermal permeability relative to free linoleic acid, combined with its capacity for epidermal esterase-mediated hydrolysis to release bioactive linoleic acid, positions it as the optimal choice for topical formulations targeting skin barrier repair, sebum regulation, and anti-inflammatory applications [1]. The compound has demonstrated efficacy in reducing both inflammatory and noninflammatory acne lesions when formulated with triethyl citrate, with a documented effect on sebum production reduction [1]. Additionally, its synergistic interaction with bakuchiol in modulating endocannabinoid tone via FABP5 inhibition provides a mechanistically distinct anti-inflammatory pathway [2].

Lipoxygenase Enzymatic Assays: Cost-Effective Alternative Substrate for Polyunsaturated Fatty Acid Studies

Given that ethyl linoleate exhibits essentially identical initial lipoxidase-catalyzed oxidation rates to ethyl linolenate and methyl arachidonate despite having fewer double bonds, it serves as a procurement-efficient alternative substrate in lipoxygenase activity assays and enzymatic lipid oxidation studies [1]. This functional equivalence enables experimental designs using ethyl linoleate at lower material cost without compromising enzymatic rate measurements, particularly valuable in high-throughput screening applications requiring large substrate quantities.

Pharmaceutical Reference Standard Applications: USP Compendial Quality Testing

Ethyl linoleate is specified as a USP reference standard for use in conducting official USP-NF tests and assays, with material rigorously tested and evaluated by multiple independent laboratories to confirm accuracy and reproducibility [1]. Procurement of USP-grade ethyl linoleate is required for analytical method validation, system suitability testing, and quality control applications in regulated pharmaceutical environments where close structural analogs (methyl linoleate, free linoleic acid) are not acceptable substitutes due to differential chromatographic retention and spectroscopic properties [1].

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